

# Dynasore protocol for inhibiting endocytosis in cell culture.

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# Dynasore: A Potent Inhibitor of Endocytosis in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dynasore** is a cell-permeable small molecule that acts as a potent, rapid, and reversible inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3][4] Specifically, it targets the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary application in cell culture is the inhibition of clathrin-mediated endocytosis, a fundamental pathway for the uptake of nutrients, signaling receptors, and pathogens.[3][5][6] This document provides detailed protocols for the use of **Dynasore** in cell culture, including methods for assessing its inhibitory effects and potential cytotoxicity.

### **Mechanism of Action**

**Dynasore** functions as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Dynamin is recruited to the neck of budding vesicles, such as clathrin-coated pits, where its GTPase activity is thought to provide the mechanical force required for membrane fission and vesicle



release. By inhibiting this activity, **Dynasore** effectively traps clathrin-coated pits at the plasma membrane, preventing their internalization.[5][6] This leads to a rapid and potent block of clathrin-mediated endocytosis.[3] The inhibitory effect of **Dynasore** is reversible upon washout. [2]

### **Data Presentation**

**Table 1: Recommended Working Concentrations of** 

**Dvnasore** 

Parameter	Value	Cell Types	Notes
IC50 for Transferrin Uptake	~15 μM	HeLa, COS7	The half-maximal inhibitory concentration for the uptake of transferrin, a common marker for clathrin-mediated endocytosis.[3][7]
Effective Concentration	80 - 100 μΜ	Various	Commonly used concentration for achieving strong (>90%) inhibition of dynamin-dependent endocytosis.[2][7]
Inhibition of Drp1	80 μΜ	In vitro	Dynasore also inhibits the mitochondrial dynamin Drp1 at this concentration.[7]

**Table 2: Cytotoxicity of Dynasore** 



Cell Line	Assay	Incubation Time	IC50 / Effect
Human Osteosarcoma (MNNG/HOS, MG-63, U2-OS)	ССК-8	24, 48, 72 h	Time- and concentration-dependent suppression of viability.[7]
Peritoneal macrophages, LLC- MK2 cells	Internalization assay	Not specified	100 μM drastically diminished parasite internalization.[7]
Ocular surface of ex vivo mouse eyes	Dye uptake	Not specified	40 μM blocked stress- stimulated dye uptake. [7]

Note: Cytotoxicity can be cell-type dependent and is influenced by the concentration and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

## **Experimental Protocols**

## Protocol 1: General Protocol for Inhibiting Endocytosis with Dynasore

- Cell Culture: Plate cells on appropriate cultureware (e.g., coverslips for imaging, multi-well plates for quantitative assays) and grow to the desired confluency (typically 60-80%).
- Preparation of **Dynasore** Stock Solution: Prepare a stock solution of **Dynasore** in DMSO. A common stock concentration is 15 mM.[8] Store aliquots at -20°C.
- Treatment:
  - Aspirate the culture medium.
  - Add fresh, pre-warmed culture medium containing the desired final concentration of
     Dynasore (e.g., 80 μM). For control wells, add medium with the same concentration of
     DMSO used for the Dynasore treatment (vehicle control).



- Incubate the cells for the desired period. A pre-incubation of 20-30 minutes is typically sufficient to achieve inhibition.[2][3]
- Assay: Proceed with your downstream application, such as a transferrin uptake assay (see Protocol 2), immunofluorescence, or western blotting.

## Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol is adapted for fluorescence microscopy.

#### Materials:

- Cells cultured on coverslips
- Serum-free culture medium
- Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 647)[9]
- Dynasore
- DMSO (vehicle control)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- · Mounting medium with DAPI

#### Procedure:

- Starvation: Wash the cells with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C. This step increases the number of available transferrin receptors on the cell surface.[9]
- Inhibitor Treatment: Pre-incubate the cells with Dynasore (e.g., 80 μM) or DMSO in serumfree medium for 30 minutes at 37°C.[10]
- Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10-50 μg/mL) to the medium and incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for internalization.[9][11]



- Stop Uptake and Fixation:
  - To stop the uptake, quickly wash the cells with ice-cold PBS.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Staining and Mounting:
  - Wash the cells three times with PBS.
  - Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - In control cells, fluorescent transferrin will be visible inside the cells in punctate structures (endosomes).
  - In **Dynasore**-treated cells, the internalization of transferrin will be significantly reduced,
     with most of the fluorescence remaining at the cell surface.
  - Quantify the fluorescence intensity inside the cells to determine the extent of inhibition.

## **Protocol 3: Assessing Cytotoxicity using an MTT Assay**

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

#### Materials:

- Cells cultured in a 96-well plate
- Dynasore at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]



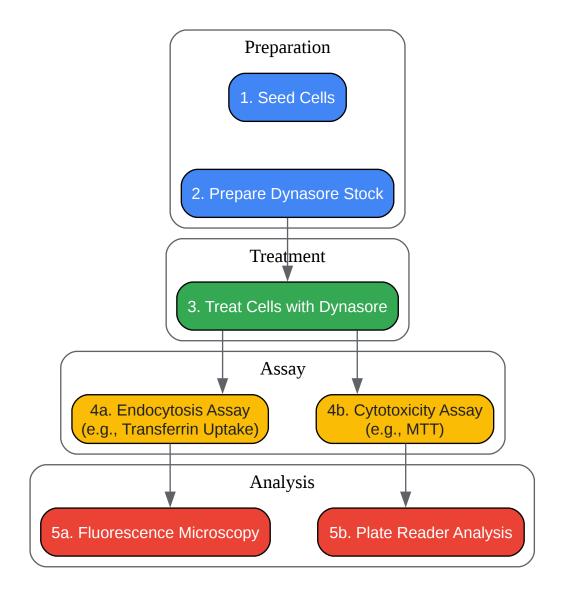
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- Multi-well plate reader

#### Procedure:

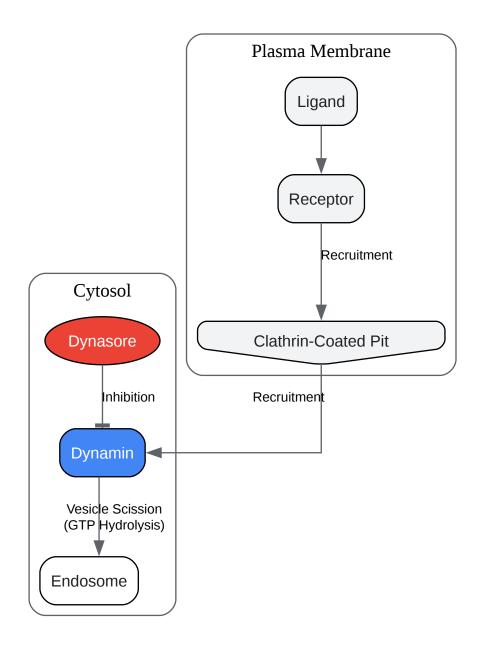
- Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
- Treatment: The next day, replace the medium with fresh medium containing a range of Dynasore concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). [7]
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
   During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multiwell plate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
   Calculate the percentage of cell viability for each **Dynasore** concentration relative to the vehicle control.

## **Mandatory Visualizations**









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